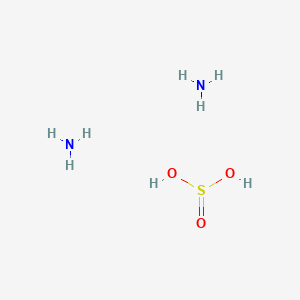

Azane;sulfurous acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azane;sulfurous acid is an aqueous solution of ammonium sulfite, a compound with the chemical formula (NH₄)₂SO₃. It is the ammonium salt of sulfurous acid and is commonly used in various industrial and chemical processes. The compound is known for its reducing properties and is often utilized in applications such as photography, cosmetics, and as a preservative.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ammonium sulfite can be synthesized by reacting ammonia with sulfur dioxide in an aqueous solution. The reaction is as follows: [ 2 \text{NH}_3 + \text{SO}_2 + \text{H}_2\text{O} \rightarrow (\text{NH}_4)_2\text{SO}_3 ] This reaction typically occurs under controlled conditions to ensure the complete conversion of reactants to the desired product .

Industrial Production Methods: In industrial settings, ammonium sulfite is often produced in gas scrubbers, which use ammonium hydroxide to remove sulfur dioxide from emissions in power plants.

Analyse Chemischer Reaktionen

Types of Reactions: Ammonium sulfite undergoes several types of chemical reactions, including:

Oxidation: Ammonium sulfite can be oxidized to form ammonium sulfate. [ (\text{NH}_4)_2\text{SO}_3 + \text{O}_2 \rightarrow (\text{NH}_4)_2\text{SO}_4 ]

Reduction: It acts as a reducing agent in various chemical processes.

Substitution: Ammonium sulfite can participate in substitution reactions, particularly in organic synthesis.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or air is commonly used to oxidize ammonium sulfite to ammonium sulfate.

Reducing Conditions: Ammonium sulfite itself acts as a reducing agent in the presence of suitable substrates.

Major Products:

Ammonium Sulfate: Formed through the oxidation of ammonium sulfite.

Ammonium Thiosulfate: Produced by reacting ammonium sulfite with elemental sulfur.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Azane; sulfurous acid serves as a versatile reagent in organic synthesis. It is used in the preparation of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to donate electrons makes it valuable in redox reactions.

- Case Study: In a study published in the Journal of Organic Chemistry, azane; sulfurous acid was utilized to reduce nitro compounds to amines, demonstrating its effectiveness as a reducing agent .

Environmental Chemistry

The compound has applications in environmental chemistry, particularly in the treatment of wastewater. It can effectively remove heavy metals and other pollutants through precipitation reactions.

- Case Study: Research conducted at a university demonstrated that azane; sulfurous acid could reduce chromium(VI) to chromium(III) in contaminated water, highlighting its potential for use in environmental remediation .

Food Science

Although its use is limited due to safety concerns, azane; sulfurous acid has been investigated for its antioxidant properties in food preservation.

- Application: It can potentially inhibit oxidative spoilage in food products, thereby extending shelf life .

Biochemistry

In biochemical research, azane; sulfurous acid is explored for its role in enzyme catalysis and metabolic pathways. Its interaction with various biomolecules can provide insights into biochemical mechanisms.

Wirkmechanismus

Ammonium sulfite exerts its effects primarily through its reducing properties. It donates electrons to other substances, thereby reducing them. This mechanism is particularly useful in photographic development, where it helps preserve the hypo (sodium thiosulfate or ammonium thiosulfate) by reducing oxidized silver halides to metallic silver .

Vergleich Mit ähnlichen Verbindungen

Ammonium Hydroxide: Used in similar applications but lacks the reducing properties of ammonium sulfite.

Ammonium Thiosulfate: Produced from ammonium sulfite and used in photography and as a fertilizer.

Ammonium Sulfate: A product of ammonium sulfite oxidation, commonly used as a fertilizer.

Uniqueness: Ammonium sulfite is unique due to its dual role as both a reducing agent and a precursor to other useful compounds such as ammonium thiosulfate. Its ability to participate in various chemical reactions and its applications in diverse fields make it a valuable compound in both industrial and scientific contexts .

Biologische Aktivität

Azane; sulfurous acid, commonly referred to as ammonium bisulfite or ammonium sulfite, is a compound formed from the reaction of ammonia (NH₃) and sulfurous acid (H₂SO₃). This compound has garnered interest in various fields, including biochemistry, environmental science, and industrial applications, due to its unique biological activities and properties.

- Chemical Formula : NH4HSO3

- Molecular Weight : 97.09 g/mol

- Appearance : Colorless solution or white crystalline solid

- Solubility : Highly soluble in water

Azane; sulfurous acid dissociates in aqueous solutions to yield ammonium ions (NH4+) and bisulfite ions (HSO3−). These ions participate in various biochemical reactions:

- Ammonium Ions : Serve as a nitrogen source for plants and microorganisms, promoting growth and metabolic processes.

- Bisulfite Ions : Act as reducing agents and can inhibit the activity of certain enzymes, impacting metabolic pathways.

Antimicrobial Properties

Research indicates that azane; sulfurous acid possesses significant antimicrobial activity. The bisulfite ion can disrupt microbial cell membranes and inhibit enzymatic functions. Studies have shown that it is effective against a range of pathogens, including bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5% v/v |

| Staphylococcus aureus | 0.3% v/v |

| Candida albicans | 0.4% v/v |

Role in Biochemical Processes

Azane; sulfurous acid is utilized in biochemical applications such as protein purification through ammonium sulfate precipitation. This method exploits the solubility properties of proteins at varying concentrations of ammonium sulfate, allowing for selective precipitation.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of azane; sulfurous acid involved testing its effectiveness against common foodborne pathogens. Results indicated that concentrations as low as 0.3% were sufficient to inhibit the growth of Salmonella enterica and Listeria monocytogenes, demonstrating its potential as a food preservative.

Case Study 2: Environmental Applications

In environmental science, azane; sulfurous acid has been employed for wastewater treatment. Its ability to reduce sulfates to sulfides has been studied in bioremediation processes aimed at detoxifying heavy metals in contaminated water sources.

Toxicity and Safety

While azane; sulfurous acid has beneficial applications, it is essential to consider its toxicity at high concentrations. Exposure can lead to respiratory irritation and skin sensitization. Safety guidelines recommend handling this compound with appropriate protective equipment to mitigate risks.

Eigenschaften

IUPAC Name |

azane;sulfurous acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O3S/c;;1-4(2)3/h2*1H3;(H2,1,2,3) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUCIEFHOVEZAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.OS(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.